2,3-二氯苯甲腈

描述

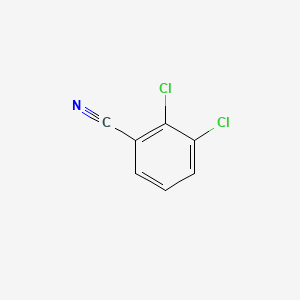

2,3-Dichlorobenzonitrile is an organic compound with the molecular formula C7H3Cl2N . It is used as a reactant in various chemical reactions, including nucleophilic aromatic fluorination, reactions with magnesium amides for synthesis of carboxamides, and Suzuki-Miyaura coupling reactions . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dye stuff .

Synthesis Analysis

2,3-Dichlorobenzonitrile can be synthesized by direct ammoxidation of 2,4-dichlorobenzyl chloride, which results in a higher yield at a much lower reaction temperature compared to the ammoxidation of 2,4-dichlorotoluene . Another method involves the chloromethylation of p-dichlorobenzene, followed by catalyzed ammoxidation of the 2,5-dichlorobenzyl chloride .Molecular Structure Analysis

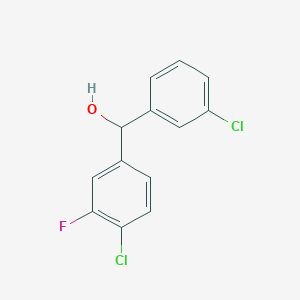

The molecular structure of 2,3-Dichlorobenzonitrile is characterized by the presence of a nitrile group (-C#N) and two chlorine atoms attached to a benzene ring . The IUPAC name for this compound is 2,3-dichlorobenzonitrile .Chemical Reactions Analysis

2,3-Dichlorobenzonitrile is involved in various chemical reactions. It is used as a reactant in nucleophilic aromatic fluorination, reactions with magnesium amides for synthesis of carboxamides, and Suzuki-Miyaura coupling reactions .Physical and Chemical Properties Analysis

2,3-Dichlorobenzonitrile has a molecular weight of 172.01 g/mol . It has a computed XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, one hydrogen bond acceptor, and no rotatable bonds . The topological polar surface area is 23.8 Ų . It is a white powder .科学研究应用

纤维素合酶积累: 相关化合物 2,6-二氯苯甲腈被发现可以抑制纤维素合成,并且已被用于多项研究中,以了解植物细胞中的纤维素合酶动态 (Debolt, Gutierrez, Ehrhardt, & Somerville, 2007).

动物代谢: 对 2,6-二氯苯甲腈在兔和大鼠中的代谢研究表明,这些动物中葡萄糖醛酸和醚硫酸盐的尿液排泄增加,表明其在这些动物中发生了生物转化 (Wit & van Genderen, 1966).

光谱和热力学分析: 一项针对 2,6-二氯苯甲腈的降解产物 2,6-二氯苯甲酰胺的研究调查了其分子结构、光谱和热力学参数,提供了对其化学性质的见解 (Tao, Han, Li, Han, & Liu, 2016).

小鼠致癌性: 一项关于 2,6-二氯苯甲腈小鼠致癌潜力的研究表明,它可能是可能的致癌物,但其作用机制仍不清楚 (Donna, Betta, Robutti, & Bellingeri, 1991).

地下水分析: 开发了一种新方法来测定地下水样品中的 2,6-二氯苯甲腈及其代谢物,表明其在环境监测中的相关性 (Porazzi, Martínez, Fanelli, & Benfenati, 2005).

小鼠嗅觉毒性: 皮肤接触 2,6-二氯苯甲腈会导致小鼠嗅觉上皮损伤,证明其潜在的神经毒性作用 (Deamer, O'Callaghan, & Genter, 1994).

洋葱根细胞板修饰: 发现该化合物会干扰洋葱根分生组织中的细胞板形成,影响胞质分裂 (González-Reyes, Navas, & García-Herdugo, 1986).

覆盖物中的掺入: 一项研究探索了将 2,6-二氯苯甲腈掺入覆盖物中以进行杂草控制,显示出有效性和持久效果 (Lanphear, 1968).

蒸气压和热力学: 研究了氯化合物的蒸气压和热力学,包括 2,6-二氯苯甲腈,提供了对其环境影响的见解 (Almeida, Pinheiro, & Monte, 2023).

1,3-偶极环加成反应: 一项研究探讨了 2,6-二氯苯甲腈氧化物与异噻唑酮的反应,有助于了解其化学反应性 (Coutouli-argyropoulou & Anastasopoulos, 1996).

植物受体蛋白鉴定: 一项研究在棉花纤维中鉴定了一个 2,6-二氯苯甲腈受体蛋白,表明其在纤维素生物合成中发挥作用 (Delmer, Read, & Cooper, 1987).

安全和危害

2,3-Dichlorobenzonitrile is toxic if inhaled, harmful if swallowed, and harmful in contact with skin . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

作用机制

Target of Action

The primary target of 2,3-Dichlorobenzonitrile is the cellulose synthesis pathway in plants . This compound interferes with the production of cellulose, a critical component of plant cell walls .

Mode of Action

2,3-Dichlorobenzonitrile acts by inhibiting cellulose synthesis . It disrupts the normal formation of plant cell walls by reducing the amount of cellulose produced . Instead of cellulose, the cell walls adapt to use minimal amounts of cellulose and rely on Ca 2+ -bridge pectates .

Biochemical Pathways

The compound affects the cellulose synthesis pathway . By inhibiting this pathway, it disrupts the normal growth and development of plants, particularly affecting young seedlings of both monocot and dicot species . The downstream effects include altered cell wall structure and potentially stunted growth or death of the plant.

Pharmacokinetics

It’s known that the compound has a high gastrointestinal absorption and is a bbb permeant . It’s also a CYP1A2 inhibitor . More research would be needed to fully outline the ADME properties of 2,3-Dichlorobenzonitrile and their impact on bioavailability.

Result of Action

The inhibition of cellulose synthesis by 2,3-Dichlorobenzonitrile leads to significant changes in the plant’s cellular structure. The cell walls adapt by using minimal amounts of cellulose and instead relying on Ca 2+ -bridge pectates . This can lead to the death of young seedlings of both monocot and dicot species .

Action Environment

The action, efficacy, and stability of 2,3-Dichlorobenzonitrile can be influenced by various environmental factors. For instance, the compound’s solubility in water and its potential to leach into groundwater can affect its distribution in the environment . Furthermore, it’s moderately persistent in soils and very persistent in water , which can influence its long-term effects on plant and aquatic life.

生化分析

Biochemical Properties

It is known that 2,3-Dichlorobenzonitrile can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .

Cellular Effects

It is known that the presence of 2,3-Dichlorobenzonitrile can affect the growth rate and morphology of certain cells . It can also disturb the organization of the cytoskeleton and vesicle trafficking .

Molecular Mechanism

It is known that 2,3-Dichlorobenzonitrile can react with amines to afford N-substituted benzamides after hydrolysis . It can also be a precursor to diphenylmethanimine via reaction with phenylmagnesium bromide followed by methanolysis .

Temporal Effects in Laboratory Settings

It is known that 2,3-Dichlorobenzonitrile can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride with a higher yield at a much lower reaction temperature compared with ammoxidation of 2,4-dichlorotoluene .

Metabolic Pathways

It is known that 2,3-Dichlorobenzonitrile can be prepared by direct ammoxidation of 2,4-dichlorobenzyl chloride .

属性

IUPAC Name |

2,3-dichlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c8-6-3-1-2-5(4-10)7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDYZVVLNPXKDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101335881 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6574-97-6, 61593-48-4 | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6574-97-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzonitrile, 2,3-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006574976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061593484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dichlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101335881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dichlorbenzonitril | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.153.818 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

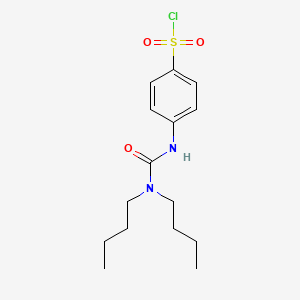

![4-[3-(3,4-Dichlorophenyl)ureido]benzenesulfonyl chloride](/img/structure/B7724060.png)

![4-[3-(3,5-Dichlorophenyl)ureido]-2-methylbenzenesulfonyl chloride](/img/structure/B7724068.png)